N-(4-ethoxybenzyl)-4-(pyrrolidin-1-ylmethyl)benzamide
Overview
Description
N-(4-ethoxybenzyl)-4-(pyrrolidin-1-ylmethyl)benzamide is an organic compound that features a benzamide core with an ethoxybenzyl and a pyrrolidinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzyl)-4-(pyrrolidin-1-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(pyrrolidin-1-ylmethyl)benzoic acid with an appropriate amine, such as 4-ethoxybenzylamine, under amide coupling conditions. Common reagents for this step include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where 4-hydroxybenzylamine is reacted with ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the amide coupling step and large-scale etherification processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzyl)-4-(pyrrolidin-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: The benzyl and pyrrolidinyl groups can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl or pyrrolidinyl derivatives.
Scientific Research Applications
N-(4-ethoxybenzyl)-4-(pyrrolidin-1-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological pathways due to the presence of the pyrrolidine ring.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Biological Studies: It can be used in studies investigating the interaction of benzamide derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzyl)-4-(pyrrolidin-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzamide core can also interact with enzymes, inhibiting or activating their function. These interactions can lead to various biological effects, such as modulation of neurotransmission or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)benzamide
- N-(4-ethoxyphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide
- N-(4-ethoxybenzyl)-4-(morpholin-1-ylmethyl)benzamide
Uniqueness
N-(4-ethoxybenzyl)-4-(pyrrolidin-1-ylmethyl)benzamide is unique due to the specific combination of the ethoxybenzyl and pyrrolidinylmethyl groups. This combination can result in unique biological activity and chemical reactivity compared to similar compounds. The presence of the ethoxy group can enhance lipophilicity, potentially improving the compound’s ability to cross biological membranes.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4-(pyrrolidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20-11-7-17(8-12-20)15-22-21(24)19-9-5-18(6-10-19)16-23-13-3-4-14-23/h5-12H,2-4,13-16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEULLNVQCQHVHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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